![molecular formula C10H14N2O2 B14867033 Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
Ethyl 2-[(2-aminophenyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2-aminophenyl)amino]acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-aminophenyl)amino]acetate can be synthesized through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. The reaction is typically carried out in the presence of dry dichloromethane (DCM) as the solvent and lutidine as the base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as the coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Ethyl 2-[(2-aminophenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
科学的研究の応用
Ethyl 2-[(2-aminophenyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-[(2-aminophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.
類似化合物との比較
Ethyl 2-[(2-aminophenyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-aminophenyl)-2-(phenylamino)acetate: This compound is also a glycine derivative with similar structural features but different substituents on the phenyl ring.
Methyl (2-amino-phenyl)-acetate: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activity.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 2-(2-aminoanilino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7,11H2,1H3 |
InChIキー |
GTCOCOZKQCKJBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




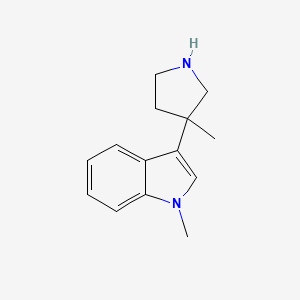
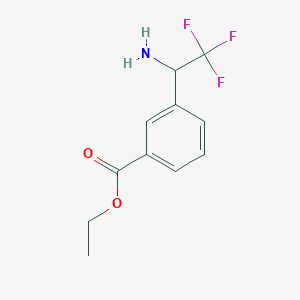


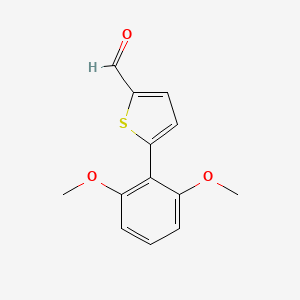
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)

![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
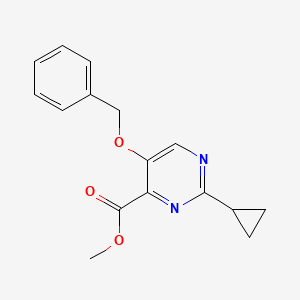
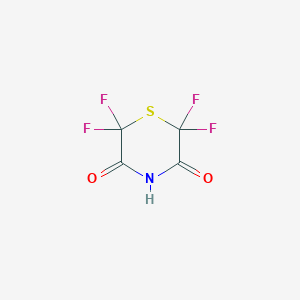
![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)

